![molecular formula C15H18BN3O3 B6337845 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester CAS No. 2096337-68-5](/img/structure/B6337845.png)

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

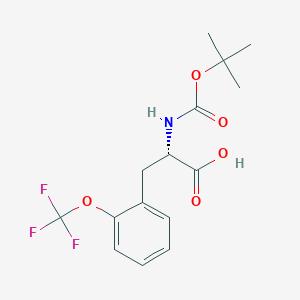

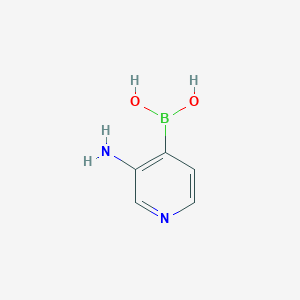

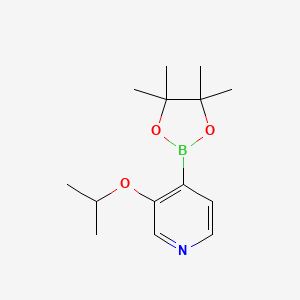

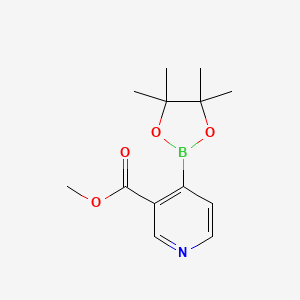

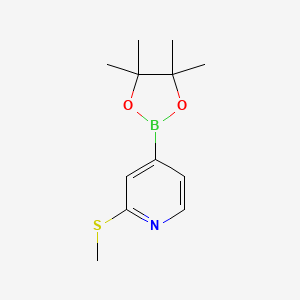

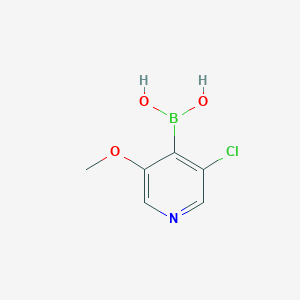

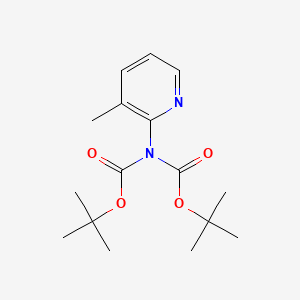

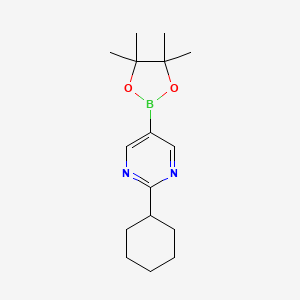

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester (2P3P4BE) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, physiology, and drug discovery. 2P3P4BE is a boron-containing compound that is structurally similar to the naturally occurring amino acid, lysine. The compound is a derivative of pyridine, a heterocyclic aromatic compound. 2P3P4BE has been used in a variety of scientific research applications due to its unique properties, such as its ability to form covalent bonds with other molecules and its ability to interact with biological targets.

Scientific Research Applications

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds and peptides. Additionally, 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has been used in the synthesis of a variety of drugs, such as anti-cancer drugs and antibiotics. Furthermore, the compound has been used in the synthesis of a variety of other compounds, such as catalysts and polymers. 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has also been used in the synthesis of a variety of materials, such as polymers and nanomaterials.

Mechanism of Action

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is believed to interact with biological targets through a variety of mechanisms. It is believed to interact with proteins through hydrogen bonding and electrostatic interactions. Additionally, it is believed to interact with DNA through covalent bonding. Furthermore, it is believed to interact with enzymes through covalent bonding and hydrogen bonding. Finally, it is believed to interact with lipids through hydrophobic interactions.

Biochemical and Physiological Effects

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cell lines. Additionally, it has been found to inhibit the growth of a variety of bacterial strains, including E. coli and S. aureus. Furthermore, it has been found to have anti-inflammatory and antioxidant effects. Finally, it has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. Furthermore, it is a versatile compound and can be used in a variety of scientific research applications.

However, there are several limitations to using 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester in laboratory experiments. It is a relatively large molecule and can be difficult to work with in some experiments. Additionally, it is relatively insoluble in water and can be difficult to dissolve in aqueous solutions. Furthermore, it can be toxic in large doses and should be handled with caution.

Future Directions

There are a variety of future directions for the use of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester in scientific research. It could be used in the development of new drugs and therapies, such as anti-cancer drugs and antibiotics. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new catalysts and enzymes. Finally, it could be used in the development of new diagnostics and imaging techniques.

Synthesis Methods

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid to form a C-C bond between two molecules. In the case of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester, the reaction involves the use of a pyridine-4-boronic acid and a 2-[pyridazin-3(2H)-one]pyridine molecule. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dimethylformamide. The reaction is typically carried out at room temperature and is complete within a few hours.

properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)11-7-9-17-12(10-11)19-13(20)6-5-8-18-19/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDVAUOSWCKUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)